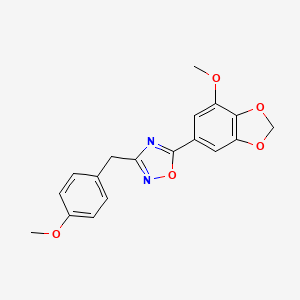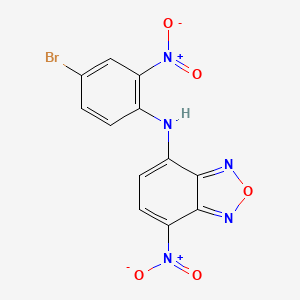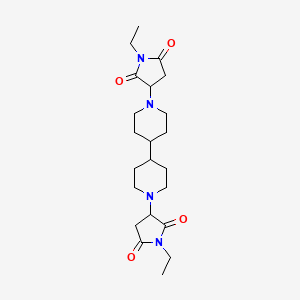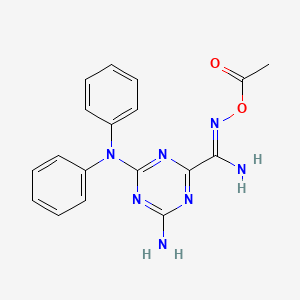
5-(7-Methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a benzodioxole ring, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps:
Formation of the Benzodioxole Ring: The initial step involves the synthesis of the benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with methylene chloride under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates with a phenyl methyl ether moiety. This can be achieved through various coupling reactions such as Suzuki or Heck coupling, depending on the specific substituents and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the oxadiazole ring can produce various amine derivatives.
Aplicaciones Científicas De Investigación
4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic pathways.
Mecanismo De Acción
The mechanism of action of 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by this compound can include signal transduction pathways, metabolic pathways, and gene expression pathways, depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-TRIAZOL-3-YL]METHYL}PHENYL METHYL ETHER
- 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-THIADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER
- 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-IMIDAZOL-3-YL]METHYL}PHENYL METHYL ETHER
Uniqueness
The uniqueness of 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H16N2O5 |
|---|---|
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
5-(7-methoxy-1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H16N2O5/c1-21-13-5-3-11(4-6-13)7-16-19-18(25-20-16)12-8-14(22-2)17-15(9-12)23-10-24-17/h3-6,8-9H,7,10H2,1-2H3 |
Clave InChI |
KEFQHVIRAMTCQV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC4=C(C(=C3)OC)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]-1,2,5-oxadiazole-3,4-diamine](/img/structure/B14943310.png)
![6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14943318.png)
![2-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943320.png)
![2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole](/img/structure/B14943326.png)
![5-Amino-3-(2-chlorophenyl)furo[3,2-C][1,2]selenazol-6-YL cyanide](/img/structure/B14943329.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14943334.png)
![1-Allyl-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione](/img/structure/B14943337.png)


![3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14943363.png)
![2-{[(4-Bromophenyl)sulfonyl]methyl}prop-2-enoic acid](/img/structure/B14943365.png)
![2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943368.png)
![7-(3-methylthiophen-2-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B14943370.png)

